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Compound of Interest

Compound Name:
4-Methyl-2-(methylthio)-5-

pyrimidinecarbonitrile

Cat. No.: B1315532 Get Quote

An In-depth Technical Guide to 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile: Structure,

Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals interested in the chemistry and utility of 4-Methyl-2-
(methylthio)-5-pyrimidinecarbonitrile. As a key heterocyclic building block, this compound is

a versatile precursor for the synthesis of a wide array of pharmacologically active molecules.

We will delve into its structural features, provide a detailed, field-proven synthetic protocol with

mechanistic insights, and explore its applications as a scaffold in modern drug discovery.

Core Structure and Physicochemical Properties
4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile is a substituted pyrimidine, a class of

heterocyclic compounds integral to the structure of nucleic acids (DNA and RNA) and

numerous clinically significant drugs.[1] Its structure is characterized by a pyrimidine ring

functionalized with a methyl group at position 4, a cyano group at position 5, and a methylthio (-

SCH₃) group at position 2.

The strategic placement of these functional groups imparts significant synthetic utility. The

methylthio group at the 2-position is an excellent leaving group, readily displaced by various

nucleophiles. This allows for the introduction of diverse functionalities, a critical feature in the

generation of compound libraries for high-throughput screening. The cyano group and the
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methyl group can also be modified or can participate in influencing the electronic properties

and binding interactions of derivative compounds.

Physicochemical Properties Summary

Property Value Source(s)

Molecular Formula C₇H₇N₃S [2][3]

Molecular Weight 165.22 g/mol [2][3]

CAS Number 89079-62-9 [2]

Appearance
Typically a white to off-white

solid
[4]

Storage Conditions
Sealed in a dry environment,

2-8°C
[3]

SMILES Code N#CC1=CN=C(SC)N=C1C [3]

Synthesis of 4-Methyl-2-(methylthio)-5-
pyrimidinecarbonitrile
The synthesis of functionalized pyrimidines is a cornerstone of heterocyclic chemistry. While

numerous methods exist, a common and efficient approach for this specific molecule involves

the condensation of S-methylisothiourea with a suitable three-carbon building block that

incorporates the C4-methyl and C5-nitrile functionalities.

Reaction Scheme
A prevalent strategy is the reaction between an S-alkylisothiourea salt and an activated β-

ketoester or an equivalent thereof.[5] This one-pot procedure is advantageous as it avoids the

isolation of intermediate thiol products, which can be prone to oxidation or overalkylation.[5]

The overall transformation can be depicted as follows:

(S-Methylisothiourea Sulfate) + (2-Acetyl-3-ethoxyacrylonitrile) → 4-Methyl-2-(methylthio)-5-
pyrimidinecarbonitrile
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Causality Behind Experimental Choices
Starting Materials: S-methylisothiourea is used instead of thiourea to directly install the

methylthio group, simplifying the process and avoiding a separate alkylation step which can

have side-reactions.[6][7] The β-keto nitrile derivative (2-acetyl-3-ethoxyacrylonitrile or

similar) is chosen for its dual reactivity: the ketone provides the carbon for the C4-methyl and

C4 positions, while the activated double bond and nitrile group form the rest of the pyrimidine

ring.

Base/Acid Catalysis: The reaction typically proceeds under basic conditions (e.g., potassium

carbonate, sodium ethoxide) to deprotonate the isothiourea and facilitate the initial

nucleophilic attack.[8] Subsequent dehydration and aromatization to form the stable

pyrimidine ring are often promoted by acidic workup or heating.[5]

Solvent: Ethanol or Dimethylformamide (DMF) are common solvents. Ethanol is a good

choice as it readily dissolves the reactants and the base, while DMF can be used for less

reactive substrates requiring higher temperatures.[1][8]

Detailed Experimental Protocol
This protocol is a representative procedure synthesized from established methods for

analogous pyrimidine-5-carbonitriles.[4][5][8]

Materials:

S-Methylisothiourea sulfate (1.0 eq)

(E/Z)-2-cyano-3-ethoxybut-2-enenitrile (or a similar activated precursor) (1.0 eq)

Potassium Carbonate (K₂CO₃) (2.2 eq)

Ethanol (EtOH)

Water (H₂O)

Hydrochloric Acid (HCl) for neutralization

Procedure:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add S-

methylisothiourea sulfate (1.0 eq) and (E/Z)-2-cyano-3-ethoxybut-2-enenitrile (1.0 eq) to

ethanol (approx. 0.2 M concentration).

In a separate beaker, dissolve potassium carbonate (2.2 eq) in a minimal amount of water

and add this aqueous solution to the reaction mixture.

Heat the mixture to reflux (approximately 80-85°C) and maintain for 12-24 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Remove the ethanol under reduced pressure using a rotary evaporator.

Dissolve the remaining crude mixture in water and carefully neutralize the solution to pH 7-8

with 6N HCl.

A solid precipitate should form upon neutralization. Collect the solid product by vacuum

filtration.

Wash the filter cake with a small amount of cold water to remove inorganic salts.

Dry the product in a vacuum oven to yield 4-Methyl-2-(methylthio)-5-
pyrimidinecarbonitrile. Further purification can be achieved by recrystallization from a

suitable solvent like ethanol or by column chromatography if necessary.

Synthetic Workflow Visualization

1. Reactant Mixing
- S-Methylisothiourea Sulfate

- Acetonitrile Precursor
- K2CO3 in EtOH/H2O

2. Reaction
- Heat to Reflux (80-85°C)
- Monitor by TLC (12-24h)

 Heat 3. Workup
- Cool to RT

- Remove EtOH via Rotovap

 Cool 4. Precipitation
- Dissolve in H2O

- Neutralize with HCl to pH 7-8

5. Isolation
- Vacuum Filtration

- Wash with cold H2O

 Filter 6. Purification
- Dry in Vacuum Oven

- Recrystallize (optional)

Final Product:
4-Methyl-2-(methylthio)-5-

pyrimidinecarbonitrile

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 4-Methyl-2-(methylthio)-5-
pyrimidinecarbonitrile.
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Applications in Drug Development
Pyrimidine-5-carbonitrile derivatives are recognized as privileged scaffolds in medicinal

chemistry, forming the core of numerous compounds with a wide range of biological activities,

including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][9][10]

A Versatile Chemical Scaffold
The primary value of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile in drug development

lies in its role as a versatile intermediate. The methylthio group at the C2 position is particularly

important; it acts as a stable and reliable leaving group that can be substituted by a vast array

of nucleophiles. This allows for the systematic synthesis of large libraries of 2-substituted

pyrimidine derivatives.

Common modifications include:

Reaction with Amines: Displacement of the methylthio group with primary or secondary

amines (including anilines and heterocyclic amines) to generate 2-aminopyrimidine

derivatives. These derivatives are frequently explored as kinase inhibitors, with the amine

functionality often forming a key hydrogen bond in the hinge region of the enzyme's active

site.[11]

Reaction with Hydrazine: Treatment with hydrazine hydrate yields a 2-hydrazinyl

intermediate, which can be further derivatized to form pyrazoles, triazoles, or Schiff bases,

dramatically increasing molecular complexity and diversity.[1][7]

Oxidation and Substitution: The sulfide can be oxidized to a sulfone, further activating the C2

position for displacement by weaker nucleophiles.[12]

This synthetic flexibility makes the title compound an ideal starting point for structure-activity

relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic

properties of lead compounds.

Role as a Precursor for Bioactive Molecules
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Synthetic Modifications

Generated Compound Library

Potential Biological Targets

4-Methyl-2-(methylthio)-
5-pyrimidinecarbonitrile

Nucleophilic Substitution
at C2 Position

Nitrile Group
Transformation

2-Amino Derivatives2-Hydrazinyl Derivatives 2-Heterocyclic Derivatives 5-Carboxamide Derivatives

Kinase Inhibitors
(e.g., PI3K, VEGFR)COX-2 Inhibitors Antimicrobial Agents

Click to download full resolution via product page

Caption: Role of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile as a scaffold for

generating diverse chemical libraries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

